molecular formula C12H10FNO2S B2413053 Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate CAS No. 1007873-79-1

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate

Cat. No.: B2413053
CAS No.: 1007873-79-1
M. Wt: 251.28
InChI Key: MILNSAORCXGXKI-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorophenyl)-2-methylthiazole-4-carboxylate
  • Methyl 5-(4-bromophenyl)-2-methylthiazole-4-carboxylate
  • Methyl 5-(4-methylphenyl)-2-methylthiazole-4-carboxylate

Uniqueness

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-7-14-10(12(15)16-2)11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILNSAORCXGXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

prepared by reaction of 3-chloro-3-(4-fluoro-phenyl)-2-oxo-propionic acid methyl ester with thioacetamide. 1H-NMR (CDCl3): δ=2.75 (s, 3H); 3.84 (s, 3H); 7.10 (m, 2H); 7.47 (m, 2H).
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